molecular formula C20H18Br2N2O4 B13146804 Dimethyl 5,6'-dibromo-[1,3'-biindoline]-5',6-dicarboxylate

Dimethyl 5,6'-dibromo-[1,3'-biindoline]-5',6-dicarboxylate

Cat. No.: B13146804
M. Wt: 510.2 g/mol
InChI Key: GRCTWXFOVFZEAM-UHFFFAOYSA-N
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Description

Dimethyl 5,6’-dibromo-[1,3’-biindoline]-5’,6-dicarboxylate is a complex organic compound with the molecular formula C20H18Br2N2O4 It is characterized by the presence of two bromine atoms and two ester groups attached to a biindoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5,6’-dibromo-[1,3’-biindoline]-5’,6-dicarboxylate typically involves the bromination of a biindoline precursor followed by esterification. One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin as a brominating agent under mild reaction conditions . The reaction proceeds without the need for a catalyst or external oxidant, making it an efficient and straightforward process .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing automated reactors to ensure consistent quality and yield. The use of commercially available, inexpensive, and moisture-stable reagents like 1,3-dibromo-5,5-dimethylhydantoin is advantageous for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5,6’-dibromo-[1,3’-biindoline]-5’,6-dicarboxylate undergoes various chemical reactions, including:

    Esterification: Formation of ester groups through the reaction of carboxylic acids with alcohols.

    Oxidation: Conversion of functional groups to higher oxidation states.

    Substitution: Replacement of bromine atoms with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include dibrominated biindoline derivatives, esters, and various substituted biindoline compounds.

Mechanism of Action

The mechanism of action of Dimethyl 5,6’-dibromo-[1,3’-biindoline]-5’,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The bromine atoms and ester groups play a crucial role in its reactivity and biological activity. For example, the compound can act as a brominating agent, introducing bromine atoms into other molecules, thereby modifying their chemical and biological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 5,6’-dibromo-[1,3’-biindoline]-5’,6-dicarboxylate is unique due to its specific arrangement of bromine atoms and ester groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H18Br2N2O4

Molecular Weight

510.2 g/mol

IUPAC Name

methyl 5-bromo-1-(6-bromo-5-methoxycarbonyl-2,3-dihydro-1H-indol-3-yl)-2,3-dihydroindole-6-carboxylate

InChI

InChI=1S/C20H18Br2N2O4/c1-27-19(25)11-6-13-16(8-15(11)22)23-9-18(13)24-4-3-10-5-14(21)12(7-17(10)24)20(26)28-2/h5-8,18,23H,3-4,9H2,1-2H3

InChI Key

GRCTWXFOVFZEAM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C2C(=C1)C(CN2)N3CCC4=CC(=C(C=C43)C(=O)OC)Br)Br

Origin of Product

United States

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